molecular formula C9H8ClN3O2 B5562819 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione CAS No. 61851-92-1

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione

Cat. No. B5562819
CAS RN: 61851-92-1
M. Wt: 225.63 g/mol
InChI Key: OQHYGDPMRMKFGX-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione, also known as chlorphenesin, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white, crystalline powder that is soluble in water and organic solvents. Chlorphenesin has been extensively studied for its potential applications in various fields of science, including pharmacology, biochemistry, and physiology.

Scientific Research Applications

Antimicrobial Applications

The synthesis and application of compounds related to "6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione" have shown significant antimicrobial properties. For example, novel N-halamine silanes have been developed for antimicrobial coatings on surfaces like silica gel particles and cellulose, showing high inactivation rates against pathogens such as Staphylococcus aureus and Escherichia coli O157:H7 (Kou et al., 2009). This indicates a potential for developing surface coatings that can reduce microbial presence effectively.

Synthesis of Novel Compounds

Research into the chemical synthesis of related compounds has led to the development of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives with potential antimicrobial activity (El-Agrody et al., 2001). These findings contribute to the pharmaceutical field by offering new scaffolds for drug development.

Structural Studies

The crystal structure analysis of similar compounds provides insights into their molecular configurations and potential reactivity. For instance, the structure of "(E)-1-[1-(4-Chlorophenyl)ethyl]-3,5-dimethyl-N-nitro-1,3,5-triazinan-2-imine" has been elucidated, showing specific dihedral angles and hydrogen bonding patterns that could inform the design of similar compounds with desired chemical properties (Su & Xu, 2010).

Antifungal and Antitumor Agents

The synthesis of fused 1,2,4-triazines has been reported with potential antifungal and antitumor activities, highlighting the versatility of triazine derivatives in medicinal chemistry (El-Moneim et al., 2015). These compounds represent a significant area of research for developing new therapeutic agents.

Engineering of Bactericidal Materials

Innovations in materials science have led to the engineering of bactericidal cotton using triazine derivatives. By tuning the ratio of biocidal groups, researchers have achieved intensified synergism in killing bacteria, offering a novel approach to creating antimicrobial textiles (Chen et al., 2021).

properties

IUPAC Name

6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c10-6-3-1-5(2-4-6)7-11-8(14)13-9(15)12-7/h1-4,7H,(H3,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHYGDPMRMKFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2NC(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30350702
Record name 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Chlorophenyl)-1,3,5-triazinane-2,4-dione

CAS RN

61851-92-1
Record name 6-(4-chlorophenyl)-1,3,5-triazinane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30350702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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